molecular formula C15H8F3NO2S B2991786 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478260-57-0

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B2991786
CAS No.: 478260-57-0
M. Wt: 323.29
InChI Key: YTMOGPGAAGFVCE-UHFFFAOYSA-N
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Description

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a phenyl group and a trifluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of a thiophene derivative with a pyridine derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts such as phosphorus pentasulfide (P4S10) or other sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as halogenation, cyclization, and functional group transformations. Optimization of reaction conditions, including temperature, solvent, and catalyst choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and pyridine rings.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3NO2S/c16-15(17,18)9-6-10-12(19-7-9)11(13(22-10)14(20)21)8-4-2-1-3-5-8/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMOGPGAAGFVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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